2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
2F-NENDCK (short for 2-fluoro-N–ethylnordeschloroketamine, also known as CanKET, 2’-fluoro-2-oxo-PCE or 2-FXE) is a novel dissociative drug . It was initially identified at the CanTEST health and drug checking service as well as a forensic laboratory in China . After its identification by researchers at the Australian National University, 2F-NENDCK was initially called 2’-fluoro-2-oxo-PCE .
Molecular Structure Analysis
2F-NENDCK belongs to a class of drugs called arylcyclohexylamines, which also includes ketamine . The chemical structure of 2F-NENDCK is almost identical to ketamine .Scientific Research Applications
Anti-Inflammatory Activity
The compound has demonstrated anti-inflammatory properties, making it relevant for conditions involving inflammation. Researchers have explored its effects on inflammatory pathways and potential therapeutic applications .
Materials Science and Fluorescent Chemosensors
Coumarin-based fluorescent chemosensors have applications in bioorganic chemistry and materials science. The compound’s unique structure may contribute to its sensor properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c28-23-12-6-4-10-21(23)27(33)30-16-17-31-18-25(22-11-5-7-13-24(22)31)34-19-26(32)29-15-14-20-8-2-1-3-9-20/h1-13,18H,14-17,19H2,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKWUEXXESZAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide |
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